Quercetin hydrate

説明

Quercetin hydrate is a naturally occurring flavonoid found in a variety of fruits, vegetables, leaves, seeds, and grains. It is known for its antioxidant and anti-inflammatory properties and has been extensively studied for its potential health benefits. The compound has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .

準備方法

Synthetic Routes and Reaction Conditions: Quercetin hydrate can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction methods involve solvent extraction from solid matrices, liquid-liquid extraction, supercritical fluid extraction, and solid-phase extraction .

Industrial Production Methods: Industrial production of quercetin typically involves the extraction from plant sources such as onions, apples, and berries. The process includes crushing the plant material, followed by solvent extraction and purification using techniques like chromatography .

化学反応の分析

Types of Reactions: Quercetin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. During food preparation and storage, quercetin can undergo oxidation, which affects its chemical stability . It also participates in reactions with enzymes like glutathione, resulting in the formation of non-reactive metabolic products .

Common Reagents and Conditions: Common reagents used in the reactions of quercetin include oxidizing agents, reducing agents, and enzymes. The conditions for these reactions vary, with factors such as pH, temperature, and the presence of metal ions playing a significant role .

Major Products Formed: The major products formed from the reactions of quercetin include glucuronidated, sulfated, and methylated derivatives. These derivatives are more stable and are better suited for circulation in the blood plasma .

科学的研究の応用

Anti-Inflammatory Effects

Quercetin hydrate has demonstrated potent anti-inflammatory properties. Research indicates that it can reduce the levels of inflammatory cytokines such as Interleukin-13 (IL-13), Platelet-Derived Growth Factor Beta (PDGF-β), and Tumor Necrosis Factor Alpha (TNF-α) in animal models. A study involving bleomycin-induced pulmonary fibrosis showed that this compound significantly decreased TNF-α levels compared to control groups, indicating its potential as a prophylactic agent for pulmonary fibrosis .

Table 1: Anti-Inflammatory Effects of this compound

| Cytokine | Control Group (pg/mL) | This compound Group (pg/mL) |

|---|---|---|

| IL-13 | 207.7 ± 7 | 126.1 ± 7.3 |

| PDGF-β | Not reported | Significant reduction observed |

| TNF-α | 145.8 ± 6.3 | 117.2 ± 3.4 |

Antiviral Activity

This compound exhibits significant antiviral properties against various viruses, including the Zika virus. In vitro studies have shown that this compound can inhibit the replication of Zika virus in Vero cells in a dose-dependent manner. The effective concentration (EC50) values were determined to be as low as 11.9 µM, indicating its potential utility in antiviral therapies .

Table 2: Antiviral Efficacy Against Zika Virus

| Treatment Condition | EC50 (µM) | Selectivity Index |

|---|---|---|

| Pre-treatment | 148.6 | >6.7 |

| Co-treatment | 28.7 | >34.8 |

| Post-treatment | 28.8 | >34.7 |

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which help mitigate oxidative stress—a contributing factor in various chronic diseases such as cardiovascular diseases and diabetes. Its ability to scavenge free radicals has been linked to protective effects against cellular damage .

Cardiovascular Health

The compound has been studied for its cardioprotective effects, particularly in managing hypertension and reducing cholesterol levels. Clinical trials suggest that quercetin can improve endothelial function and lower blood pressure, making it a valuable candidate for cardiovascular health interventions .

Potential Applications in Diabetes Management

This compound has shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Studies indicate that it may enhance insulin secretion and modulate carbohydrate metabolism, which is crucial for managing type II diabetes .

Case Study 1: Pulmonary Fibrosis

In a controlled study on rats with induced pulmonary fibrosis, this compound was administered over a period of three weeks. Results indicated a significant reduction in inflammatory markers compared to untreated controls, suggesting its therapeutic potential in fibrotic diseases .

Case Study 2: Zika Virus Infection

A study evaluating the antiviral effects of this compound against the Zika virus demonstrated substantial inhibition of viral replication in cell cultures. The findings support further investigation into this compound as a potential treatment for viral infections .

作用機序

Quercetin hydrate exerts its effects through various mechanisms:

Molecular Targets and Pathways: this compound is a specific inhibitor of quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines. By inhibiting QR2, quercetin can cause lethal oxidative stress in certain pathogens . Additionally, quercetin interacts with cellular signaling pathways, influencing gene expression and modulating enzymatic activities associated with oxidative stress .

類似化合物との比較

Kaempferol: Known for its antioxidant and anti-inflammatory properties.

Myricetin: Exhibits strong antioxidant and anticancer activities.

Rutin: A glycoside of quercetin, known for its vascular health benefits.

Quercetin hydrate stands out due to its extensive research and diverse applications in various fields, making it a compound of great interest in both scientific and industrial communities.

生物活性

Quercetin hydrate is a flavonoid found in various fruits and vegetables, known for its wide-ranging biological activities. This article explores its biological effects, particularly its antioxidant, anti-inflammatory, antiviral, and anticancer properties, supported by recent research findings.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in the body. It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Mechanism of Action : Quercetin acts by donating electrons or hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This action is enhanced by its ability to increase intracellular levels of glutathione, a vital antioxidant .

Table 1: Comparison of Antioxidant Potency

| Compound | Antioxidant Capacity (µM) | Source |

|---|---|---|

| Quercetin | 6 times more potent than Vitamin C | Various fruits and vegetables |

| Vitamin E | Reference standard | Natural lipid antioxidant |

2. Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines such as IL-13, TNF-α, and PDGF-β while increasing the level of INF-γ, an antifibrotic factor.

- Case Study : In a controlled study involving rats exposed to fibrogenic factors, this compound significantly decreased the concentration of inflammatory markers compared to controls .

3. Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent against various viruses, including Zika and Oropouche viruses.

- Zika Virus : A study demonstrated that this compound inhibits Zika virus replication in a dose-dependent manner. The effective concentration (EC50) was found to be 28.7 µM when co-treated with the virus, indicating significant antiviral activity .

- Oropouche Virus : Similar findings were reported for Oropouche virus, where this compound showed potent in vitro antiviral activity with an EC50 of 53.2 µM .

Table 2: Antiviral Efficacy of this compound

4. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in prostate cancer cells.

- Mechanism : It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2). This dual action leads to enhanced cell death via mitochondrial pathways and endoplasmic reticulum stress .

Case Study: Prostate Cancer

In vitro studies on PC-3 prostate cancer cells revealed that this compound treatment resulted in increased expression of ER stress-associated proteins and activation of caspase cascades, highlighting its potential as a therapeutic agent against prostate cancer .

5. Pharmacokinetics and Bioavailability

Despite its beneficial effects, quercetin's clinical application is limited due to poor water solubility and low bioavailability. Various drug delivery systems are being explored to enhance its pharmacokinetic profile:

特性

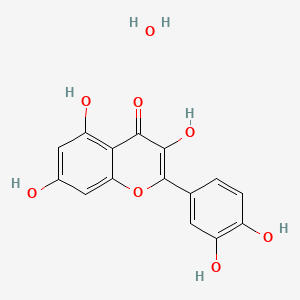

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXFBEYCJRMINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6151-25-3, 849061-97-8 | |

| Record name | Quercetin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6151-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,7-Pentahydroxyflavone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。